molecular formula C25H21FN2O3S2 B2996703 4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1114660-43-3

4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2996703
CAS No.: 1114660-43-3
M. Wt: 480.57
InChI Key: NHDDXLZITJMLGP-UHFFFAOYSA-N
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Description

The compound 4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring:

  • A 3-[methyl(phenyl)sulfamoyl] group at position 3 of the thiophene ring.
  • A 4-(3-fluorophenyl) substituent at position 2.
  • An N-(4-methylphenyl) carboxamide group at position 2.

Properties

IUPAC Name

4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3S2/c1-17-11-13-20(14-12-17)27-25(29)23-24(22(16-32-23)18-7-6-8-19(26)15-18)33(30,31)28(2)21-9-4-3-5-10-21/h3-16H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDDXLZITJMLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide (CAS No. 1030825-21-8) is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups, including a fluorophenyl moiety and a sulfamoyl group. Its structural formula is represented as follows:

C19H19FN2O2S\text{C}_{19}\text{H}_{19}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes, which are crucial in regulating physiological processes.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

  • Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives have been noted to induce apoptosis in sensitive cancer cells through DNA adduct formation and modulation of cytochrome P450 enzymes .
  • Antimicrobial Properties : The sulfamoyl group may contribute to antimicrobial activity, as sulfonamides are known for their bacteriostatic properties by inhibiting bacterial folate synthesis.

Pharmacological Effects

  • Cancer Cell Lines : Studies on structurally related compounds have demonstrated that they can inhibit the growth of cancer cells through mechanisms involving metabolic activation and reactive species formation .
  • Enzyme Inhibition : The compound's potential to inhibit key enzymes could lead to therapeutic applications in diseases where these enzymes are overactive, such as certain cancers or metabolic disorders.

Case Studies

Several studies have focused on similar thiophene derivatives:

  • Study A : A series of thiophene-based compounds were synthesized and evaluated for their cytotoxic effects on breast cancer cell lines. Results indicated that modifications to the thiophene ring significantly influenced antiproliferative activity, suggesting that the presence of fluorine enhances efficacy .
  • Study B : Research involving the metabolism of fluorinated benzothiazoles revealed that these compounds could induce expression of cytochrome P450 enzymes in sensitive cancer cells, leading to increased cytotoxicity . This suggests a similar metabolic pathway may be relevant for the compound .

Data Tables

PropertyValue
Molecular FormulaC19H19FN2O2S
Molecular Weight360.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
Biological ActivityObservations
AntiproliferativeSignificant against cancer cells
AntimicrobialPotential activity due to sulfamoyl group

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Implications

The table below compares the target compound with structurally related analogs from the provided evidence:

Compound Name (CAS/ID) Substituents on Thiophene Ring Key Structural Features Reported Activity/Properties Reference
Target Compound 3: Methyl(phenyl)sulfamoyl; 4: 3-Fluorophenyl Fluorine at phenyl ring enhances electronegativity Inferred enzyme inhibition (from analogs)
N-(4-Butylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide (F420-0014) 3: Methyl(phenyl)sulfamoyl; N: 4-Butylphenyl Butyl group increases lipophilicity Used as a screening compound
N-(3-Chlorophenyl)-3-(N-methyl-N-(m-tolyl)sulfamoyl)thiophene-2-carboxamide (1207024-61-0) 3: N-Methyl-m-tolylsulfamoyl; N: 3-Chlorophenyl Chlorine vs. fluorine: electronic effects differ Not explicitly reported
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide 2: 4-Methylphenylimino; 3: Carboxamide Lacks sulfamoyl group; imino substituent Antimicrobial activity (analog-based)
Key Observations:

Sulfamoyl Group Impact: The methyl(phenyl)sulfamoyl group in the target compound and F420-0014 may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase or kinases) compared to non-sulfamoyl analogs like the compound in . Substitution at the sulfamoyl nitrogen (e.g., methyl vs. hydrogen) influences steric hindrance and solubility .

Fluorophenyl vs. Fluorine’s small size also minimizes steric interference.

Q & A

Q. What approaches mitigate contradictions in computational vs. experimental binding affinities?

  • Methodological Answer : Reconcile differences by refining force field parameters (e.g., AMBER vs. CHARMM) or incorporating solvent effects (explicit vs. implicit solvation models) . Experimental validation via isothermal titration calorimetry (ITC) provides direct binding thermodynamics for comparison .

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